molecular formula C23H23FN4O2S B2572527 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1049396-34-0

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2572527
CAS No.: 1049396-34-0
M. Wt: 438.52
InChI Key: RRCNHEHUDGJBEY-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Formation of the Benzamide Group: The benzamide group can be formed through the reaction of an amine with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-amino-thiazol-4-yl)-phenyl)-benzamide
  • 1-[4-(2-amino-thiazol-4-yl)-phenyl]-pyrrole-2,5-dione

Uniqueness

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the 2-fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the combination of the thiazole and piperazine moieties may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c24-19-8-4-5-9-20(19)27-12-14-28(15-13-27)21(29)11-10-18-16-31-23(25-18)26-22(30)17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNHEHUDGJBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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